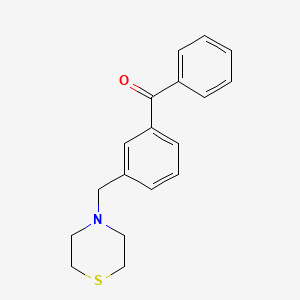

3-(Thiomorpholinomethyl)benzophenone

Descripción

3-(Thiomorpholinomethyl)benzophenone (CAS: 898763-46-7) is a benzophenone derivative characterized by a thiomorpholine moiety attached to the benzophenone core via a methylene bridge. Its molecular formula is C₁₉H₁₈F₃NOS, with a molecular weight of 365.41 g/mol . This compound is synthesized through multi-step reactions, including Buchwald–Hartwig coupling and reductive amination, as part of medicinal chemistry efforts to develop malate dehydrogenase (MDH) inhibitors and photostable polymers .

Propiedades

IUPAC Name |

phenyl-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NOS/c20-18(16-6-2-1-3-7-16)17-8-4-5-15(13-17)14-19-9-11-21-12-10-19/h1-8,13H,9-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKYXMMJCJRJCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643349 | |

| Record name | Phenyl{3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898762-70-4 | |

| Record name | Phenyl{3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Thiomorpholinomethyl)benzophenone typically involves the reaction of benzophenone with thiomorpholine in the presence of a suitable catalyst. One common method is the Friedel-Crafts acylation reaction, where benzophenone is reacted with thiomorpholine under acidic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the catalyst used can be aluminum chloride or another Lewis acid .

Industrial Production Methods: In an industrial setting, the production of 3-(Thiomorpholinomethyl)benzophenone may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization or chromatography may be employed to obtain the final product with the desired specifications .

Análisis De Reacciones Químicas

Types of Reactions: 3-(Thiomorpholinomethyl)benzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carbonyl group of benzophenone to a hydroxyl group, forming alcohols. Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: The thiomorpholine group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted benzophenone derivatives.

Aplicaciones Científicas De Investigación

3-(Thiomorpholinomethyl)benzophenone has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in the design of molecules with improved pharmacokinetic and pharmacodynamic properties.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mecanismo De Acción

The mechanism of action of 3-(Thiomorpholinomethyl)benzophenone involves its interaction with specific molecular targets. The thiomorpholine group can form hydrogen bonds and other non-covalent interactions with biological macromolecules, influencing their function. The benzophenone moiety can undergo photochemical reactions, generating reactive intermediates that can modify biological targets. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes .

Comparación Con Compuestos Similares

Substituent Variations and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 3-(Thiomorpholinomethyl)benzophenone and related compounds:

Key Observations :

- Halogen Substitutions : Bromine and chlorine derivatives (e.g., ) exhibit higher molecular weights and altered reactivity, making them suitable for targeted biological applications or crosslinking reactions.

- Methyl Groups : Dimethyl variants (e.g., ) reduce polarity, enhancing compatibility with hydrophobic polymer matrices.

- Thermal Stability: The parent benzophenone has a glass transition temperature (Tg) of 209 K, while halogenated derivatives like ortho-bromobenzophenone show increased Tg (218 K) due to steric and electronic effects . Thiomorpholinomethyl substitution likely further elevates Tg, though specific data is unavailable.

Molecular Dynamics and Material Science

- Relaxation Behavior: Benzophenone exhibits three dielectric relaxation processes (α, β, γ), with the α-process linked to Tg. Thiomorpholinomethyl substitution may alter these dynamics due to increased molecular rigidity .

- Crosslinking Efficiency: Benzophenone derivatives with electron-withdrawing groups (e.g., CF₃) generate radicals more efficiently under UV light, making 3-(Thiomorpholinomethyl)benzophenone a candidate for spatially resolved polymer crosslinking .

Actividad Biológica

3-(Thiomorpholinomethyl)benzophenone is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

The molecular formula of 3-(Thiomorpholinomethyl)benzophenone is C₁₉H₂₁NOS, with a molecular weight of approximately 317.44 g/mol. The compound features a benzophenone core with a thiomorpholinomethyl side chain, which is significant for its biological interactions. The presence of the thiomorpholine moiety enhances the compound's ability to bind to various biological targets.

The mechanism of action for 3-(Thiomorpholinomethyl)benzophenone involves its interaction with specific molecular targets, including enzymes and receptors. The unique structural features facilitate binding affinity and selectivity, allowing the compound to modulate various biochemical pathways. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can interact with receptors that play roles in cell signaling, potentially influencing processes such as apoptosis and proliferation.

Antimicrobial Properties

Research indicates that 3-(Thiomorpholinomethyl)benzophenone exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive Bacteria | Moderate to High |

| Gram-negative Bacteria | Moderate |

| Fungi | Low |

Anticancer Activity

Preliminary studies have shown that this compound possesses anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms that may involve the modulation of key signaling pathways related to cell survival.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

The IC50 values for these cell lines indicate a promising potential for further development as an anticancer agent.

Case Studies

A notable case study explored the effects of 3-(Thiomorpholinomethyl)benzophenone on human cancer cell lines. The study found that treatment with varying concentrations of the compound led to a dose-dependent reduction in cell viability, highlighting its potential as a chemotherapeutic agent.

- Study Findings :

- MCF-7 Cells : IC50 = 15 µM

- HeLa Cells : IC50 = 20 µM

- A549 Cells : IC50 = 25 µM

These results suggest that further investigation into the pharmacodynamics and pharmacokinetics of this compound is warranted.

Research Applications

The unique properties of 3-(Thiomorpholinomethyl)benzophenone make it a valuable building block in organic synthesis, particularly in drug discovery and development. Its ability to modulate biological activity positions it as a candidate for further exploration in both academic and industrial settings.

Potential Applications:

- Pharmaceutical Development : As an antimicrobial or anticancer agent.

- Biochemical Studies : To explore enzyme interactions and cellular signaling pathways.

- Material Science : In the creation of specialty chemicals with biological relevance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.